

Application Notes and Protocols: Methamidophos as a Reference Standard

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Compound of Interest

Compound Name: Methamidophos

Cat. No.: B033315

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **Methamidophos** as a reference standard in analytical chemistry. This document is intended to guide researchers, scientists, and professionals in drug development in the accurate quantification and analysis of **Methamidophos** in various matrices.

Introduction

Methamidophos (O,S-Dimethyl phosphoramidothioate) is a highly toxic organophosphate insecticide and acaricide.[1][2] Its primary mechanism of action is the inhibition of the acetylcholinesterase (AChE) enzyme, which is crucial for nerve function.[1][2][3] Due to its toxicity and widespread use in agriculture on crops like potatoes, cotton, and various vegetables, regulatory bodies worldwide have set maximum residue limits (MRLs) for **Methamidophos** in food and environmental samples.[4] Accurate monitoring of these residues is essential for ensuring food safety and environmental protection.[1] **Methamidophos** is also a primary metabolite of the insecticide acephate, and its residues are often considered in conjunction with acephate use.[4][5]

The use of a high-purity **Methamidophos** reference standard is critical for the development, validation, and routine application of analytical methods to quantify its residues in various matrices, including food, environmental samples, and biological tissues.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Methamidophos** is essential for its proper handling, storage, and use as a reference standard.

Table 1: Physicochemical Properties of **Methamidophos**

Property	Value	Reference
Chemical Name	O,S-Dimethyl phosphoramidothiolate	
CAS Number	10265-92-6	[5]
Molecular Formula	C ₂ H ₈ NO ₂ PS	[4]
Molecular Weight	141.13 g/mol	[6]
Appearance	Colorless to off-white crystalline solid with a pungent, mercaptan-like odor. [1][5][6]	[1][5][6]
Melting Point	42-45 °C	
Water Solubility	> 200 g/L at 20°C	[3][4]
Solubility in Organic Solvents	Soluble in alcohols, aliphatic chlorinated hydrocarbons, and ketones; slightly soluble in ether; sparingly soluble in petroleum ether.[3][6]	[3][6]
Vapor Pressure	3 x 10 ⁻⁴ mmHg at 30°C	[5]
Log K _{ow} (Octanol-Water Partition Coefficient)	-0.8 at 20°C	[6]
Stability	Stable at ambient temperature and at pH 3-8. It undergoes hydrolysis in acidic and alkaline conditions.[4][6]	[4][6]

Application as a Reference Standard

Methamidophos reference standards are primarily used for:

- Method Development and Validation: Establishing and verifying the performance of analytical methods for **Methamidophos** quantification.
- Instrument Calibration: Creating calibration curves to determine the concentration of **Methamidophos** in unknown samples.
- Quality Control: As a component of quality control samples to monitor the accuracy and precision of routine analyses.
- Residue Analysis: Quantifying **Methamidophos** residues in agricultural products, soil, water, and biological samples to ensure compliance with regulatory limits.^[1]

Storage and Handling of Reference Standard

Proper storage and handling are crucial to maintain the integrity and stability of the **Methamidophos** reference standard.

- Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.^[7] The recommended storage temperature is typically -20°C. Keep the container tightly closed.^[7]
- Handling: **Methamidophos** is highly toxic and should be handled only by trained personnel in a controlled laboratory environment.^[3] Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.^{[5][7]} Avoid inhalation of dust or vapors and contact with skin and eyes.^{[3][8]}

Experimental Protocols

The following are generalized protocols for the analysis of **Methamidophos** in various matrices using common analytical techniques. Method parameters should be optimized for the specific instrumentation and matrix being analyzed.

Preparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions of **Methamidophos**.

Materials:

- **Methamidophos** reference standard (analytical grade)
- Acetonitrile or Methanol (HPLC or GC grade)
- Volumetric flasks (Class A)
- Analytical balance

Protocol:

- Stock Solution (e.g., 1000 µg/mL):
 1. Accurately weigh approximately 10 mg of the **Methamidophos** reference standard.
 2. Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
 3. Dissolve the standard in a small amount of the chosen solvent (acetonitrile or methanol).
 4. Bring the flask to volume with the solvent.
 5. Stopper the flask and mix thoroughly by inversion.
 6. Store the stock solution at -20°C in an amber glass vial.
- Working Standard Solutions:
 1. Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent.
 2. The concentration range of the working standards should bracket the expected concentration of **Methamidophos** in the samples.
 3. For LC-MS/MS analysis, typical calibration curve concentrations might range from 0.1 to 50 ng/mL.^[9]

Sample Preparation: QuEChERS Method for Fruits and Vegetables

Objective: To extract **Methamidophos** from fruit and vegetable samples using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method.

Materials:

- Homogenized sample (e.g., 10-15 g)
- Acetonitrile (containing 1% acetic acid)
- Magnesium sulfate (anhydrous)
- Sodium acetate (anhydrous)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) - use with caution for pigmented samples
- Centrifuge tubes (50 mL and 2 mL)
- Centrifuge

Protocol:

- Extraction:
 1. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 2. Add 10 mL of acetonitrile (with 1% acetic acid).
 3. Add internal standards if used.
 4. Vortex for 1 minute.
 5. Add 4 g of anhydrous magnesium sulfate and 1 g of anhydrous sodium acetate.

6. Immediately shake vigorously for 1 minute.
 7. Centrifuge at ≥ 3000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 1. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg anhydrous magnesium sulfate, 50 mg PSA, and 50 mg C18.
 2. Vortex for 30 seconds.
 3. Centrifuge at high speed for 2 minutes.
 4. The supernatant is ready for analysis by GC-MS or LC-MS/MS.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify **Methamidophos** using GC-MS. **Methamidophos** is a polar compound and may exhibit peak tailing, so careful optimization is required.^[4]

Instrumentation:

- Gas chromatograph with a mass selective detector (MSD)
- Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent
- Injector: Splitless mode

GC Parameters (Example):

- Inlet Temperature: 250°C
- Injection Volume: 1 μ L
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Oven Temperature Program:

- Initial temperature: 70°C, hold for 2 minutes
- Ramp: 25°C/min to 150°C
- Ramp: 10°C/min to 280°C, hold for 5 minutes
- Transfer Line Temperature: 280°C

MS Parameters (Example):

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Quantifier Ion: m/z 94
- Qualifier Ions: m/z 141, 79

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To provide a highly sensitive and selective method for the quantification of **Methamidophos**.[\[4\]](#)

Instrumentation:

- High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[\[4\]](#)

LC Parameters (Example):

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Methanol with 0.1% formic acid
- Gradient Elution:
 - Start with 5% B, hold for 1 minute
 - Linear gradient to 95% B over 8 minutes
 - Hold at 95% B for 2 minutes
 - Return to 5% B and equilibrate for 3 minutes
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

MS/MS Parameters (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+)[4]
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Multiple Reaction Monitoring (MRM) Transitions:
 - Precursor Ion $[M+H]^+$: m/z 142[4]
 - Product Ion (Quantifier): m/z 94[4]
 - Product Ion (Qualifier): m/z 125[4]

Data Presentation

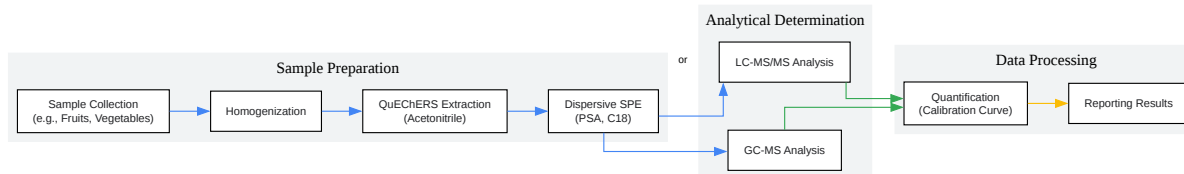
Table 2: Example Calibration Data for **Methamidophos** by LC-MS/MS

Standard Concentration (ng/mL)	Peak Area (Quantifier Ion)
0.1	1,520
0.5	7,850
1.0	15,980
5.0	80,120
10.0	162,300
25.0	405,600
50.0	810,500
Correlation Coefficient (r^2)	0.9995

Table 3: Example Recovery Data for **Methamidophos** in Spiked Tomato Samples (n=5)

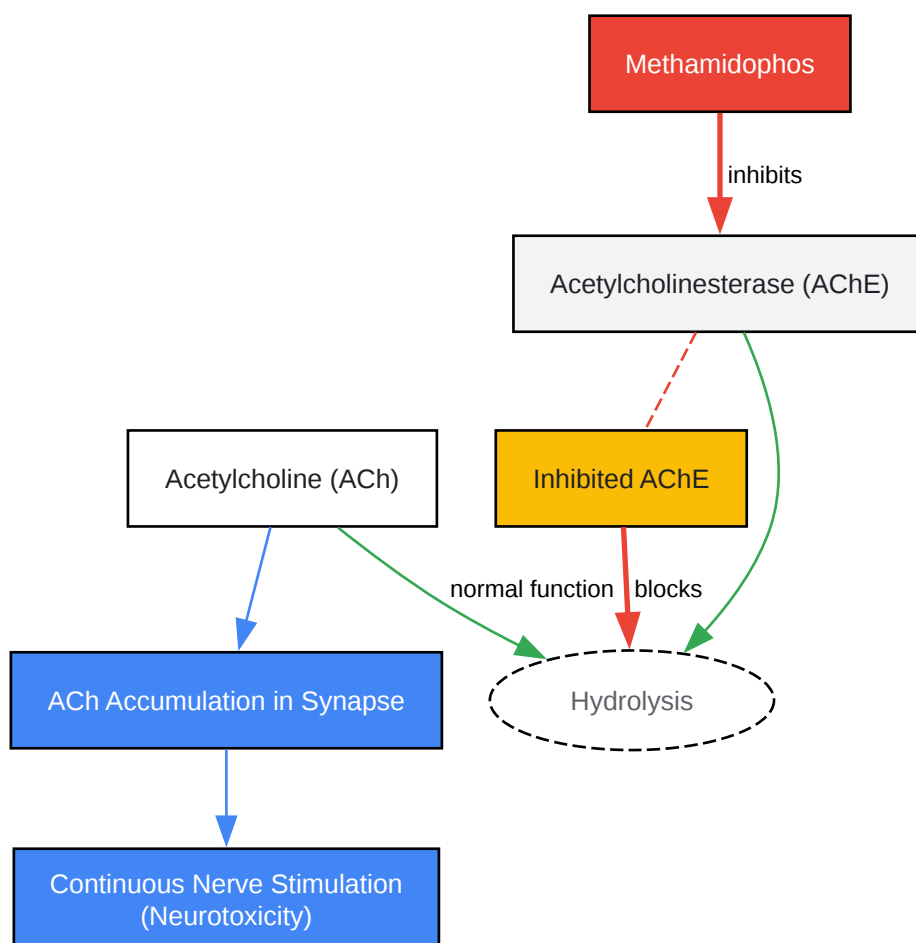
Spiking Level (mg/kg)	Mean Recovery (%)	Relative Standard Deviation (RSD) (%)
0.01	95.2	6.8
0.1	98.7	4.5
0.5	101.3	3.2

Visualizations



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Caption: General workflow for the analysis of **Methamidophos** residues.



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Caption: Mechanism of **Methamidophos** neurotoxicity via AChE inhibition.

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